1-(4-Chlorophenyl)-1-phenyl-2-pyridin-3-ylethanol
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Overview
Description
1-(4-chlorophenyl)-1-phenyl-2-(3-pyridyl)ethan-1-ol is a diarylmethane.
Scientific Research Applications
Biocatalytic Synthesis
- Green and Efficient Synthesis: A study by Chen et al. (2021) demonstrates the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a water-cyclohexane system using recombinant E. coli. This approach is noted for its green, economic efficiency and high mass transfer efficiency in a microreaction system (Chen et al., 2021).
Molecular Structure and Docking Studies
- Antimicrobial and Anti-inflammatory Agents: Ravula et al. (2016) synthesized novel pyrazoline derivatives, showing potent antibacterial and anti-inflammatory activities. These compounds were synthesized using microwave irradiation, which proved to be more efficient than conventional methods (Ravula et al., 2016).
- Molecular Docking and Antimicrobial Activity: A study by Sivakumar et al. (2021) focused on the molecular structure, spectroscopic, and quantum chemical analysis of CPPPM molecules. This research included molecular docking and demonstrated antibacterial and antifungal effects (Sivakumar et al., 2021).
Chemical Synthesis and Characterization
- Synthesis of Pyridinyl Alcohols: Research by Tole et al. (2017) involved the synthesis of pyridinyl alcohols and their corresponding ruthenium carbene complexes. These complexes showed high stability, selectivity, and activity in alkene metathesis at high temperatures (Tole et al., 2017).
- Asymmetric Bioreduction in Ionic Liquid Media: A study by Xu et al. (2017) explored the asymmetric reduction of 2-benzoylpyridine derivatives to produce enantiopure alcohols. This process utilized a novel biocatalyst and was performed in ionic liquid media, demonstrating excellent enantioselectivity (Xu et al., 2017).
Applications in Drug Development
- Synthesis of Anti-allergic Drug Intermediates: Ni et al. (2012) reported the production of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, an important chiral intermediate of the anti-allergic drug Betahistine. This was achieved using a biotransformation reaction catalyzed by Kluyveromyces sp. in an aqueous two-phase system (Ni et al., 2012).
Properties
CAS No. |
57758-68-6 |
---|---|
Molecular Formula |
C19H16ClNO |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-1-phenyl-2-pyridin-3-ylethanol |
InChI |
InChI=1S/C19H16ClNO/c20-18-10-8-17(9-11-18)19(22,16-6-2-1-3-7-16)13-15-5-4-12-21-14-15/h1-12,14,22H,13H2 |
InChI Key |
NRTPWWLOZYKDOU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2=CN=CC=C2)(C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CN=CC=C2)(C3=CC=C(C=C3)Cl)O |
57758-68-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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